2-Fluoro-4-methoxypyridine-6-acetic acid

Catalog No.
S15452384
CAS No.
M.F
C8H8FNO3
M. Wt
185.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methoxypyridine-6-acetic acid

Product Name

2-Fluoro-4-methoxypyridine-6-acetic acid

IUPAC Name

2-(6-fluoro-4-methoxypyridin-2-yl)acetic acid

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

InChI

InChI=1S/C8H8FNO3/c1-13-6-2-5(3-8(11)12)10-7(9)4-6/h2,4H,3H2,1H3,(H,11,12)

InChI Key

KTZGPNVIMBIYAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)F)CC(=O)O

2-Fluoro-4-methoxypyridine-6-acetic acid is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a fluorine atom, a methoxy group, and an acetic acid moiety. The chemical formula for this compound is C8H8FNO3C_8H_8FNO_3 and it has a molecular weight of approximately 189.15 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's biological and chemical properties, making it of interest in various fields including medicinal chemistry and agrochemicals.

The reactivity of 2-Fluoro-4-methoxypyridine-6-acetic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, particularly with alkylating and acylating agents, due to its electron-rich nature .
  • Electrophilic Aromatic Substitution: The methoxy group directs electrophilic aromatic substitution at ortho, meta, or para positions of the pyridine ring, allowing for further functionalization .
  • Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, making it useful for forming salts or esters.

Research indicates that 2-Fluoro-4-methoxypyridine-6-acetic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and its role in modulating various biological pathways. Compounds containing fluorinated moieties often demonstrate enhanced metabolic stability and bioavailability, which can lead to increased efficacy in therapeutic applications .

Several synthetic routes have been developed for the preparation of 2-Fluoro-4-methoxypyridine-6-acetic acid:

  • Starting from 2-Fluoro-4-methoxypyridine: This compound can be synthesized through halogenation and subsequent acylation reactions. For instance, 2-fluoro-4-methoxypyridine can be reacted with chloroacetic acid under basic conditions to yield the desired product .
  • Alternative Routes: Other methods involve multi-step synthesis that includes functional group transformations such as oxidation or reduction of intermediates derived from pyridine derivatives .

2-Fluoro-4-methoxypyridine-6-acetic acid has several applications:

  • Pharmaceuticals: It is explored as a potential drug candidate due to its anti-inflammatory properties and ability to interact with biological targets effectively.
  • Agrochemicals: The compound may also find applications in crop protection products due to its biological activity against pests or diseases.

Studies on the interactions of 2-Fluoro-4-methoxypyridine-6-acetic acid with various biological targets have shown promising results. Its ability to modulate enzyme activity and influence signaling pathways makes it a candidate for further investigation in drug development . Interaction studies often focus on binding affinities and mechanisms of action to elucidate how this compound can be utilized therapeutically.

Several compounds share structural similarities with 2-Fluoro-4-methoxypyridine-6-acetic acid, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
2-Fluoro-4-methoxypyridineFluorine at position 2, methoxy at position 4Used in synthesis of various pharmaceuticals
2-Fluoro-6-methoxypyridineFluorine at position 2, methoxy at position 6Exhibits different biological activities
4-Methoxyacetic acidMethoxy group with an acetic acid moietyCommonly used in organic synthesis
Fluoroacetic acidContains fluorine and acetic acidKnown for its toxicity and use as a pesticide

The uniqueness of 2-Fluoro-4-methoxypyridine-6-acetic acid lies in its specific arrangement of functional groups that confer distinct biological activities not observed in other similar compounds. Its fluorinated structure enhances metabolic stability while maintaining reactivity conducive to medicinal chemistry applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

185.04882128 g/mol

Monoisotopic Mass

185.04882128 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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